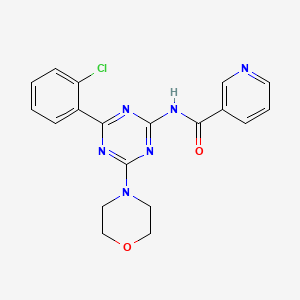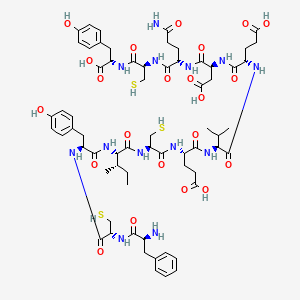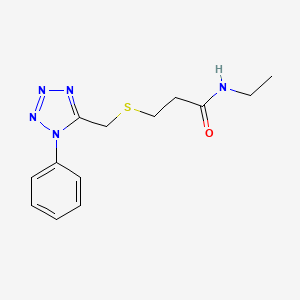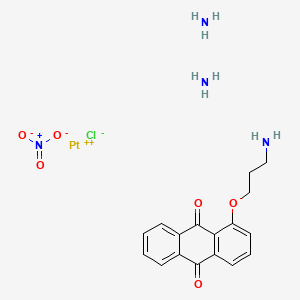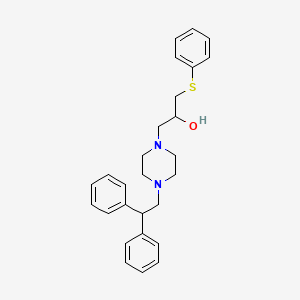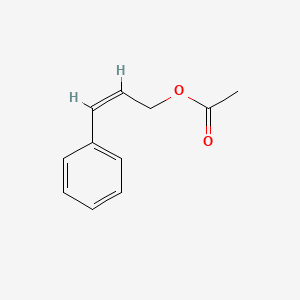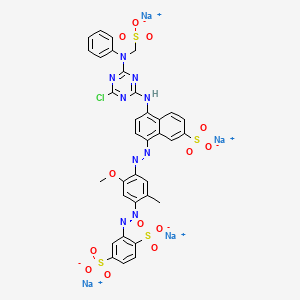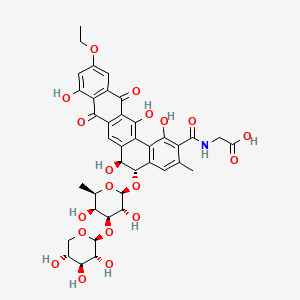
Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound known for its significant biological and chemical properties
准备方法
The synthesis of Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of various reagents and catalysts to achieve the desired molecular structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- has a wide range of scientific research applications. In chemistry, it is used as a model compound to study complex organic reactions and mechanisms. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and its ability to interact with biological targets. Additionally, it has industrial applications in the development of new materials and chemical processes .
作用机制
The mechanism of action of Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathways involved .
相似化合物的比较
When compared to similar compounds, Glycine, N-((5-((6-deoxy-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-11-ethoxy-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- stands out due to its unique molecular structure and properties. Similar compounds include other glycine derivatives and compounds with similar glycosylation patterns.
属性
CAS 编号 |
153619-35-3 |
|---|---|
分子式 |
C39H41NO19 |
分子量 |
827.7 g/mol |
IUPAC 名称 |
2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-ethoxy-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C39H41NO19/c1-4-55-13-6-14-22(18(41)7-13)27(46)16-8-15-23(32(51)25(16)28(14)47)24-17(5-11(2)21(31(24)50)37(54)40-9-20(43)44)35(29(15)48)58-39-34(53)36(26(45)12(3)57-39)59-38-33(52)30(49)19(42)10-56-38/h5-8,12,19,26,29-30,33-36,38-39,41-42,45,48-53H,4,9-10H2,1-3H3,(H,40,54)(H,43,44)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1 |
InChI 键 |
SXKPLWDOLMNRLW-PCAYTWTGSA-N |
手性 SMILES |
CCOC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C4C(=C3)[C@@H]([C@H](C5=C4C(=C(C(=C5)C)C(=O)NCC(=O)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O |
规范 SMILES |
CCOC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C4C(=C3)C(C(C5=C4C(=C(C(=C5)C)C(=O)NCC(=O)O)O)OC6C(C(C(C(O6)C)O)OC7C(C(C(CO7)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


